Defined Antifungal Activity Relative to Full-Length and Core GMAP Fragments
In a head-to-head comparison against Candida albicans K2, the synthetic fragment human GMAP(25-41) amide retains antifungal activity, but with reduced potency compared to the optimal antimicrobial core sequence GMAP(16-41). The study established GMAP(16-41) as the minimal core, with activity lost upon N-terminal or C-terminal truncation beyond this core [1]. This positions GMAP(25-41) amide as a critical tool for defining the functional boundaries of the antimicrobial pharmacophore.
| Evidence Dimension | Growth inhibition of C. albicans |
|---|---|
| Target Compound Data | Significant inhibition at 4 μM |
| Comparator Or Baseline | GMAP(16-41): Significant inhibition at 4 μM (defined as core); GMAP(1-41): 48.7% inhibition at 20 μg/ml; Further truncations: Loss of activity |
| Quantified Difference | GMAP(25-41) is a near-minimal active fragment, demonstrating that the N-terminal Tail (residues 16-24) contributes to but is not essential for activity, unlike the core (16-41). |
| Conditions | C. albicans K2 (1×10³ to 3×10³ CFU/ml) in Sabouraud dextrose broth, 16 h at 30°C, BacTiter-Glow assay. |
Why This Matters
For researchers mapping the antifungal pharmacophore, GMAP(25-41) serves as a defined, near-minimal active probe, enabling precise SAR studies that are impossible with longer, more potent, or inactive fragments.
- [1] Rauch I, Lundström L, Hell M, et al. Galanin Message-Associated Peptide Suppresses Growth and the Budded-to-Hyphal-Form Transition of Candida albicans. Antimicrobial Agents and Chemotherapy. 2007 Nov;51(11):4167-4170. Fig. 1. View Source
